molecular formula C16H17NO2S B14950681 1-[(4-methylbenzyl)sulfonyl]-2,3-dihydro-1H-indole

1-[(4-methylbenzyl)sulfonyl]-2,3-dihydro-1H-indole

Cat. No.: B14950681
M. Wt: 287.4 g/mol
InChI Key: YCXBQZQHKHXLEL-UHFFFAOYSA-N
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Description

1-[(4-METHYLPHENYL)METHANESULFONYL]-2,3-DIHYDRO-1H-INDOLE is a compound of significant interest in the field of organic chemistry It is characterized by the presence of an indole ring system substituted with a 4-methylphenylmethanesulfonyl group

Preparation Methods

The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-2,3-DIHYDRO-1H-INDOLE typically involves the reaction of indole derivatives with sulfonyl chlorides. One common method includes the condensation of phenylhydrazine with cyclohexanedione derivatives, followed by sulfonylation using (4-methylphenyl)methanesulfonyl chloride . The reaction conditions often require heating and the use of suitable solvents to facilitate the formation of the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-[(4-METHYLPHENYL)METHANESULFONYL]-2,3-DIHYDRO-1H-INDOLE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-[(4-METHYLPHENYL)METHANESULFONYL]-2,3-DIHYDRO-1H-INDOLE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-2,3-DIHYDRO-1H-INDOLE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The indole ring system may also interact with various biological receptors, influencing cellular pathways and processes.

Comparison with Similar Compounds

1-[(4-METHYLPHENYL)METHANESULFONYL]-2,3-DIHYDRO-1H-INDOLE can be compared with other sulfonyl-indole derivatives, such as:

    (4-Methylphenyl)methanesulfonyl chloride: A precursor in the synthesis of the target compound.

    4-Methylbenzenemethanesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity.

    p-Tolylmethanesulfonyl chloride: A related compound with a different substitution pattern on the aromatic ring.

The uniqueness of 1-[(4-METHYLPHENYL)METHANESULFONYL]-2,3-DIHYDRO-1H-INDOLE lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

1-[(4-methylphenyl)methylsulfonyl]-2,3-dihydroindole

InChI

InChI=1S/C16H17NO2S/c1-13-6-8-14(9-7-13)12-20(18,19)17-11-10-15-4-2-3-5-16(15)17/h2-9H,10-12H2,1H3

InChI Key

YCXBQZQHKHXLEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC3=CC=CC=C32

Origin of Product

United States

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